molecular formula C10H12BrN B13010442 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13010442
M. Wt: 226.11 g/mol
InChI Key: RYTXRZLTTUAYHC-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound is a derivative of indanamine, featuring a bromine atom at the 5th position and a methyl group at the 6th position of the indane ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 6-methylindan-1-one followed by reductive amination. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities .

Biology: In biological research, this compound can be used to study the effects of brominated indanamines on biological systems. It may also be used in the development of new bioactive molecules .

Medicine: Its structural features make it a candidate for the design of novel therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is not well-documented. as an indanamine derivative, it is likely to interact with biological targets such as enzymes or receptors. The bromine atom and methyl group may influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the methyl group, which can significantly impact its chemical reactivity and biological interactions. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3

InChI Key

RYTXRZLTTUAYHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1Br

Origin of Product

United States

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